N-butyl-1-(2,2-difluoroethyl)pyrazol-4-amine;hydrochloride

Description

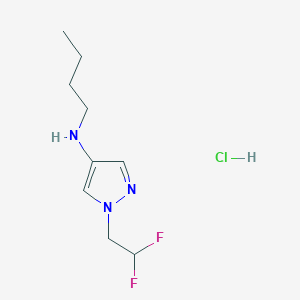

N-butyl-1-(2,2-difluoroethyl)pyrazol-4-amine hydrochloride is a pyrazole-derived amine salt with a molecular formula of C₁₃H₂₂Cl₂N₂ and a molecular weight of 277.24 g/mol . Its CAS registry number is 1431965-80-8, and it is identified by the MDL number MFCD25371280. The compound features a pyrazole ring substituted with a butyl group at the 4-position and a 2,2-difluoroethyl group at the 1-position, with the hydrochloride salt enhancing its solubility and stability for pharmaceutical or agrochemical applications .

Properties

Molecular Formula |

C9H16ClF2N3 |

|---|---|

Molecular Weight |

239.69 g/mol |

IUPAC Name |

N-butyl-1-(2,2-difluoroethyl)pyrazol-4-amine;hydrochloride |

InChI |

InChI=1S/C9H15F2N3.ClH/c1-2-3-4-12-8-5-13-14(6-8)7-9(10)11;/h5-6,9,12H,2-4,7H2,1H3;1H |

InChI Key |

GEXSVJXMDJMQJF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CN(N=C1)CC(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-1-(2,2-difluoroethyl)pyrazol-4-amine;hydrochloride typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the butyl group: This step involves the alkylation of the pyrazole ring with butyl halide under basic conditions.

Addition of the difluoroethyl group: This can be done via a nucleophilic substitution reaction using a difluoroethyl halide.

Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and other advanced chemical engineering techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrazole ring.

Reduction: Reduction reactions can occur at the difluoroethyl group, potentially converting it to an ethyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the butyl and difluoroethyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Products may include N-oxides or other oxidized derivatives.

Reduction: Reduced forms of the compound, such as N-butyl-1-ethylpyrazol-4-amine.

Substitution: Substituted derivatives with various functional groups replacing the butyl or difluoroethyl groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biological Activity

N-butyl-1-(2,2-difluoroethyl)pyrazol-4-amine;hydrochloride is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Characteristics

This compound has the following chemical characteristics:

- Molecular Formula : C9H16ClF2N

- Molecular Weight : 239.69 g/mol

- CAS Number : 1856097-64-7

The compound features a pyrazole core with a difluoroethyl substituent, which may enhance its lipophilicity and biological activity compared to other similar compounds .

Research indicates that this compound exhibits significant biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that play crucial roles in various biological pathways. For instance, it targets Trypanosoma brucei N-myristoyltransferase (NMT), which is vital for the survival of the parasite responsible for human African trypanosomiasis (HAT) .

- Antiparasitic Effects : In vitro studies have demonstrated that this compound possesses potent antiparasitic activity against T. brucei, with an effective concentration (EC50) as low as 0.002 μM, indicating its potential as a therapeutic agent for treating HAT .

- Pharmacokinetics : The compound's pharmacokinetic profile suggests favorable absorption and distribution characteristics, which are essential for its efficacy in vivo. Studies indicate it achieves significant bioavailability when administered orally in animal models .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- Antiparasitic Activity :

-

Comparative Analysis :

- A comparative study highlighted this compound alongside similar compounds, showcasing differences in molecular weight and structural features that influence their biological activities. The following table summarizes these comparisons:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| This compound | C9H16ClF2N | 239.69 g/mol | Difluoroethyl substitution enhances lipophilicity |

| N-benzyl-1-(2,2-difluoroethyl)pyrazol-4-amine;hydrochloride | C12H18ClF2N5 | 273.71 g/mol | Benzyl substitution instead of butyl |

| 1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine hydrochloride | C5H7F2N3 | 147.13 g/mol | Simpler structure with no butyl or benzyl group |

This table illustrates how structural variations impact the pharmacological profiles and potential applications of these compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares N-butyl-1-(2,2-difluoroethyl)pyrazol-4-amine hydrochloride with two analogs from the provided evidence:

| Property | N-butyl-1-(2,2-difluoroethyl)pyrazol-4-amine hydrochloride | 1-(Propan-2-yl)-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride | 5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one |

|---|---|---|---|

| Molecular Formula | C₁₃H₂₂Cl₂N₂ | Likely C₉H₁₄F₃N₃O·HCl (inferred from name) | Incomplete (partial data in evidence) |

| Molecular Weight (g/mol) | 277.24 | Not explicitly stated | Not available |

| CAS Number | 1431965-80-8 | Not explicitly stated | Not available |

| Key Substituents | Butyl, 2,2-difluoroethyl | Isopropyl, 3,3,3-trifluoropropoxy | 2,2-difluoroethyl, dihydropyridinone |

| Halogen Content | 2 Cl, 2 F | 3 F, 1 Cl (from HCl) | 2 F |

| Salt Form | Hydrochloride | Hydrochloride | Not specified |

Key Observations:

Halogen Diversity : The target compound contains 2 fluorine atoms (difluoroethyl) and 2 chlorine atoms (from HCl), whereas the trifluoropropoxy analog has 3 fluorine atoms . Higher fluorine content often increases lipophilicity and metabolic stability.

Core Heterocycle: The pyrazole ring in the target compound contrasts with the dihydropyridinone core in the third analog, which may influence electronic properties and binding affinity to biological targets.

Research Findings and Hypotheses

While specific bioactivity data are unavailable in the provided evidence, structural analysis suggests:

- The target compound ’s butyl group could enhance pharmacokinetic properties compared to shorter-chain analogs, though this may trade off with increased off-target binding risks.

- The trifluoropropoxy analog ’s higher fluorine content might improve resistance to oxidative metabolism but could reduce solubility without a salt form.

- The dihydropyridinone analog’s keto group may confer polarity, favoring central nervous system applications if blood-brain barrier penetration is achievable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.